1-(5-Chloro-2,4-difluorophenyl)ethanone
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Overview
Description
1-(5-Chloro-2,4-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2,4-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2,4-difluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Chloro-2,4-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-difluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis and biocatalysis .
Comparison with Similar Compounds
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 2,5-Difluorophenacyl chloride
Uniqueness: 1-(5-Chloro-2,4-difluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H5ClF2O |
---|---|
Molecular Weight |
190.57 g/mol |
IUPAC Name |
1-(5-chloro-2,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
InChI Key |
RDSZYMIQNNCZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)Cl |
Origin of Product |
United States |
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